Unraveling the Structure of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Technical Guide
Unraveling the Structure of 2,6-Dihydroxycyclohexane-1-carbonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxycyclohexane-1-carbonyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester of significant interest in the study of xenobiotic metabolism and microbial metabolic pathways. An acyl-CoA is formed through the formal condensation of the thiol group of coenzyme A with the carboxy group of 2,6-dihydroxycyclohexane-1-carboxylic acid.[1] The precise elucidation of its three-dimensional structure is paramount for understanding its enzymatic interactions, reaction mechanisms, and potential as a biomarker or therapeutic target. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this and structurally related acyl-CoA molecules. It details the experimental protocols for key analytical techniques, presents expected quantitative data in structured tables, and visualizes the relevant biochemical and experimental workflows using Graphviz diagrams. While specific experimental data for 2,6-dihydroxycyclohexane-1-carbonyl-CoA is not extensively available in public literature, this guide synthesizes information from closely related cyclohexane-containing acyl-CoAs and general principles of CoA ester analysis to provide a robust framework for its characterization.
Introduction to 2,6-Dihydroxycyclohexane-1-carbonyl-CoA
2,6-Dihydroxycyclohexane-1-carbonyl-CoA belongs to the broad class of acyl-CoA thioesters, which are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The presence of a dihydroxylated cyclohexane (B81311) ring suggests its involvement in the degradation of aromatic or alicyclic compounds, particularly in anaerobic microorganisms. Understanding its structure is the first step toward deciphering its biological function.
Chemical and Physical Properties (Predicted and from Databases)
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆N₇O₁₇P₃S | [1] |
| Molecular Weight | 909.69 g/mol | MedchemExpress |
| CAS Number | 1246035-60-8 | MedchemExpress |
| IUPAC Name | 3'-phosphoadenosine 5'-{3-[(3R)-4-{[3-({2-[(2,6-dihydroxycyclohexane-1-carbonyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-3-hydroxy-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate} | [1] |
General Workflow for Structure Elucidation
The structural elucidation of a novel or poorly characterized metabolite like 2,6-dihydroxycyclohexane-1-carbonyl-CoA follows a multi-step analytical workflow. This process typically involves isolation and purification, followed by analysis using a combination of spectroscopic and spectrometric techniques.
Experimental Protocols
Purification of Acyl-CoAs by High-Performance Liquid Chromatography (HPLC)
Objective: To isolate 2,6-dihydroxycyclohexane-1-carbonyl-CoA from a complex biological extract.
Methodology:
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Sample Preparation: Lyophilize the cell-free extract containing the acyl-CoA of interest. Re-suspend the pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
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HPLC System: A reversed-phase HPLC system equipped with a C18 column is typically used.
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Mobile Phase: A gradient elution is employed.
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Solvent A: 100 mM sodium phosphate, pH 5.3
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Solvent B: 100 mM sodium phosphate, pH 5.3, in 40% acetonitrile
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Gradient:
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0-10 min: 0-25% B
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10-30 min: 25-75% B
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30-35 min: 75-100% B
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35-40 min: 100% B
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40-45 min: 100-0% B
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Detection: Monitor the elution profile at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.
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Fraction Collection: Collect fractions corresponding to the peaks of interest and confirm the presence of the target molecule by mass spectrometry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Objective: To determine the accurate mass of the molecule and to deduce its structure from fragmentation patterns.
Methodology:
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is ideal.
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.
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MS1 Analysis: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion. For 2,6-dihydroxycyclohexane-1-carbonyl-CoA, the expected [M+H]⁺ ion would be around m/z 910.70.
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MS/MS Analysis (Collision-Induced Dissociation - CID): Select the parent ion for fragmentation. The fragmentation of acyl-CoAs typically yields characteristic product ions.
Expected Fragmentation Pattern for Acyl-CoAs:
| Fragment Ion (m/z) | Description |
| [M - 507 + H]⁺ | Loss of the 3'-phosphoadenosine 5'-diphosphate moiety. This is a diagnostic fragmentation for CoA esters. |
| 428.037 | Adenosine 5'-diphosphate fragment. |
| 348.071 | Adenosine 5'-monophosphate fragment. |
| 136.062 | Adenine fragment. |
The specific fragment corresponding to the acyl group (2,6-dihydroxycyclohexane-1-carbonyl) can be deduced from the difference between the parent ion and the CoA fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information
Objective: To determine the precise connectivity and stereochemistry of the 2,6-dihydroxycyclohexane-1-carbonyl moiety.
Methodology:
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Sample Preparation: A purified and concentrated sample (>1 mg) is required. The sample is typically lyophilized and re-dissolved in a deuterated solvent such as D₂O.
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Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is necessary for resolving the complex spectra of such molecules.
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NMR Experiments:
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¹H NMR: To identify the proton signals and their multiplicities. The signals for the cyclohexane ring protons will be in the aliphatic region, while the protons of the coenzyme A moiety will have characteristic chemical shifts.
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¹³C NMR: To identify the carbon signals. The carbonyl carbon of the thioester will have a characteristic downfield shift.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assigning the signals to specific atoms within the molecule.
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Expected ¹H NMR Chemical Shifts for a Cyclohexane Moiety:
| Proton | Expected Chemical Shift (ppm) |
| CH-OH | 3.5 - 4.5 |
| CH₂ (ring) | 1.2 - 2.5 |
| CH-C=O | 2.5 - 3.0 |
Note: These are general ranges and the exact chemical shifts will depend on the specific stereochemistry and solvent.
Involvement in Metabolic Pathways
While the specific pathway involving 2,6-dihydroxycyclohexane-1-carbonyl-CoA is not fully elucidated, it is likely an intermediate in the anaerobic degradation of aromatic or alicyclic compounds. Enzymes acting on structurally similar molecules, such as cyclohexanecarboxyl-CoA dehydrogenase and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase, provide clues to its potential metabolic fate.[2] These enzymes are typically involved in ring hydroxylation and subsequent ring cleavage.
Conclusion
The structural elucidation of 2,6-dihydroxycyclohexane-1-carbonyl-CoA requires a combination of sophisticated analytical techniques. While direct experimental data for this specific molecule is sparse, the well-established methodologies for the analysis of acyl-CoA thioesters provide a clear roadmap for its characterization. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working on the identification and characterization of this and other novel metabolites. Further research, including the chemical synthesis of an authentic standard, will be crucial for the definitive confirmation of its structure and for enabling quantitative biological studies.
References
- 1. ZFIN ChEBI: 2,6-dihydroxycyclohexane-1-carbonyl-CoA [zfin.org]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
